molecular formula C22H24N2O5 B2485754 N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1235101-22-0

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2485754
CAS RN: 1235101-22-0
M. Wt: 396.443
InChI Key: QNXFRHZDOMVQEC-UHFFFAOYSA-N
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Description

The compound N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-7-methoxybenzofuran-2-carboxamide is a chemical entity that appears to be related to benzofuran derivatives. Benzofuran is a heterocyclic compound with a structure that combines benzene and furan rings. The presence of various functional groups such as carboxamide and methoxy groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods, including the Friedländer synthesis, as mentioned in the synthesis of related compounds . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed. The Friedländer synthesis involves the reaction of an amino group with a formyl group to form a schiff base, which can then undergo cyclization to form the benzofuran ring system.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The compound likely has additional substituents on the benzofuran core, which can significantly affect its chemical behavior. The presence of a carboxamide group suggests potential for hydrogen bonding, while the methoxy group could influence the compound's electronic properties.

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions. For instance, the maleimide derivative of benzofuran has been shown to react with aliphatic thiols . This suggests that the compound may also react with thiols or other nucleophiles, depending on the presence and position of reactive functional groups. The selectivity and reactivity of such reactions can be influenced by the pH and the specific structure of the benzofuran derivative.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific substituents. For example, the maleimide derivative of benzofuran lacks fluorescent properties in its native form but displays strong fluorescence upon reaction with thiols . This indicates that the compound may also exhibit unique physical properties, such as fluorescence, which could be useful in analytical applications like high-performance liquid chromatography (HPLC). The solubility, stability, and reactivity of the compound would be influenced by its molecular structure and the nature of its functional groups.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Functionalized Amino Acid Derivatives: A study described the synthesis of functionalized amino acid derivatives, evaluating their in vitro cytotoxicity against human cancer cell lines. These derivatives showed promise in designing new anticancer agents, highlighting the importance of chemical synthesis in developing therapeutic molecules (Vivek Kumar et al., 2009).
  • Development of Novel Benzodifuranyl Compounds: Research on the synthesis of novel compounds derived from visnagenone and khellinone demonstrated potential anti-inflammatory and analgesic agents. This study emphasizes the role of synthetic chemistry in creating molecules with specific biological activities (A. Abu‐Hashem et al., 2020).

Biological Activities and Applications

  • Cytotoxicity Against Cancer Cells: The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential application of synthesized compounds in cancer research (Ashraf S. Hassan et al., 2014).
  • Antiviral and Antimicrobial Activities: Compounds similar to the query have been investigated for their antiviral and antimicrobial activities, contributing to the development of new therapeutic agents against infectious diseases. For example, phenylpropanoids isolated from Nicotiana tabacum demonstrated anti-tobacco mosaic virus activities (Guang-Hui Kong et al., 2015).

Advanced Materials and Chemical Biology

  • Host-Guest Complexation Studies: Research on the complexation of aromatic carboxylic acids by β-cyclodextrins contributes to the understanding of molecular interactions, which is crucial in the development of drug delivery systems and molecular recognition processes (Suzanna D. Kean et al., 1999).

properties

IUPAC Name

N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-22(2,13-25)24-19(26)11-14-7-9-16(10-8-14)23-21(27)18-12-15-5-4-6-17(28-3)20(15)29-18/h4-10,12,25H,11,13H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXFRHZDOMVQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-7-methoxybenzofuran-2-carboxamide

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